1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester
Description
1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of an ethyl ester group, which makes it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-12(16)8-15-11-7-5-4-6-10(11)14-9(2)13(15)17/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUQUMUVNSDLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562217 | |
| Record name | Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129886-27-7 | |
| Record name | Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of 3-methyl-2-oxoquinoxaline with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods often employ catalysts and automated systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline products.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dicarboxylic acid derivatives, while reduction may produce 3-methylquinoxaline-2-ol.
Scientific Research Applications
1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various quinoxaline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving quinoxaline derivatives.
Medicine: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound is used in the synthesis of such derivatives for drug discovery and development.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, quinoxaline derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific quinoxaline derivative and its intended application.
Comparison with Similar Compounds
1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, ethyl ester can be compared with other similar compounds, such as:
3-Methyl-2-oxo-butanoic acid: This compound shares a similar structural motif but lacks the quinoxaline ring. It is used in different applications, such as in the synthesis of amino acids and as a flavoring agent.
Ethyl 2-methyl-3-oxobutanoate: Another similar compound, which is used as an intermediate in organic synthesis and in the production of pharmaceuticals.
The uniqueness of this compound lies in its quinoxaline core, which imparts distinct chemical and biological properties, making it valuable for a wide range of applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
